(Decyl hydrogen carbonato-O')(decyloxy)magnesium
Description
(Decyl hydrogen carbonato-O')(decyloxy)magnesium is a magnesium-based organometallic compound featuring two distinct ligands: a decyloxy group (C₁₀H₂₁O⁻) and a monodecyl carbonato group (C₁₁H₂₁O₃⁻). Its molecular formula is Mg(C₁₀H₂₁O)(C₁₁H₂₁O₃) (CAS: Not explicitly provided in evidence, but structurally inferred from ). This compound is part of a broader class of metal-alkoxy surfactants, where magnesium serves as the central metal ion coordinated to hydrophobic decyl chains.
Properties
CAS No. |
97552-49-3 |
|---|---|
Molecular Formula |
C21H42MgO4 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
magnesium;decan-1-olate;decyl carbonate |
InChI |
InChI=1S/C11H22O3.C10H21O.Mg/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3,(H,12,13);2-10H2,1H3;/q;-1;+2/p-1 |
InChI Key |
KEGAJLVJBFDACI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium typically involves the reaction of decyl alcohol with magnesium carbonate under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the continuous addition of decyl alcohol and magnesium carbonate to a reactor, followed by the removal of the solvent and purification of the product through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl carbonate and magnesium oxide.
Reduction: Reduction reactions can convert the compound back to decyl alcohol and magnesium carbonate.
Substitution: The decyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products Formed
Oxidation: Decyl carbonate and magnesium oxide.
Reduction: Decyl alcohol and magnesium carbonate.
Substitution: Various alkoxy-substituted magnesium compounds.
Scientific Research Applications
(Decyl hydrogen carbonato-O’)(decyloxy)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems as a magnesium source.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. The decyloxy group may also interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Key Characteristics:
- Structure : The magnesium ion is likely in a tetrahedral or octahedral coordination geometry, bonded to the oxygen atoms of the decyloxy and carbonato ligands.
- Synthesis : Likely involves the reaction of magnesium precursors (e.g., MgCl₂) with decyl alcohol derivatives under controlled conditions, similar to methods for other metal-alkoxy complexes.
Comparison with Structurally Similar Magnesium Complexes
Magnesium,(Decyloxy)(2,4-Pentanedionato-kO,kO')-
This compound, referenced in , replaces the carbonato ligand with a 2,4-pentanedionato (acetylacetonate) group.
Key Insight : The carbonato ligand enhances hydrophobicity and thermal stability compared to acetylacetonate, making it more suitable for surfactant applications.
Comparison with Functional Analogs: Decyl-Based Surfactants and Antimicrobials
Decyl Glucoside (C₁₀H₂₁O(C₆H₁₀O₅))
A non-ionic surfactant used in cosmetics (CAS: 54549-25-6).
| Property | (Decyloxy)(Carbonato)Mg | Decyl Glucoside |
|---|---|---|
| Charge | Anionic (Mg²⁺ center) | Non-ionic |
| Biodegradability | Moderate (metal content) | High |
| Antimicrobial Activity | Not reported | Low (primarily surfactant) |
Imidazolium Gemini Surfactants (16-s-16(Im))
highlights decyl-containing imidazolium geminis as potent antimicrobials.
Comparison with Metal-Organic Complexes
Gold(I) Stilbazole Complexes ()
Gold complexes with tris(3,4,5-decyloxy)stilbazole exhibit luminescence and Langmuir film formation.
Key Insight : The magnesium compound lacks luminescent properties but may excel in colloidal stability due to its surfactant nature.
Biological Activity
Chemical Structure and Properties
Chemical Formula : The molecular structure can be broken down into its components:
- Decyl hydrogen carbonato (a decyl group attached to a carbonate)
- Decyloxy (an ether group with a decyl chain)
- Magnesium ion
This compound likely exhibits amphiphilic properties due to the presence of both hydrophobic (decyl groups) and hydrophilic (carbonate and magnesium) components.
- Cell Membrane Interaction : Compounds similar to (Decyl hydrogen carbonato-O')(decyloxy)magnesium often interact with cell membranes, potentially disrupting lipid bilayers or integrating into membrane structures, which can affect cellular permeability and signaling pathways.
- Antimicrobial Effects : Magnesium salts have been studied for their antimicrobial properties. While direct studies on this compound are scarce, magnesium has been shown to have roles in inhibiting bacterial growth by affecting cellular processes such as enzyme activity and membrane integrity.
Related Compounds
To better understand the potential biological activity of (Decyl hydrogen carbonato-O')(decyloxy)magnesium, we can look at similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Chrysin (Oroxylum indicum extract) | Antioxidant, anti-inflammatory, anticancer | |
| Climbazole | Antifungal; disrupts cell membrane | |
| Echinacoside | Neuroprotective, antioxidant |
Antimicrobial Activity
Research indicates that magnesium compounds can exhibit antimicrobial properties. For example, studies have shown that certain magnesium salts inhibit the growth of various bacteria by disrupting their cell membranes and metabolic processes.
Cytotoxicity Studies
In vitro studies on structurally related compounds have indicated varying degrees of cytotoxicity against cancer cell lines. For instance, some magnesium-containing compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
In Vivo Studies
While specific in vivo studies on (Decyl hydrogen carbonato-O')(decyloxy)magnesium are lacking, related magnesium compounds have demonstrated beneficial effects in animal models. These include:
- Reducing inflammation
- Enhancing wound healing
- Improving metabolic functions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
